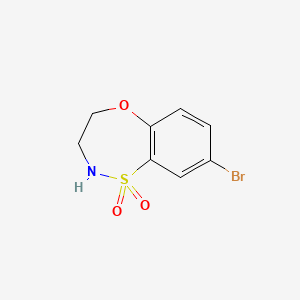
8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide
Cat. No. B2779112
Key on ui cas rn:
1363593-70-7
M. Wt: 278.12
InChI Key: LASIMURTOVOHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08569285B2
Procedure details


37 g (81 mmol) of the product obtained in Step D above are heated at reflux in the presence of 2.69 g (16 mmol) of KI and 33.6 g (240 mmol) of K2CO3 in 1.2 L of ethanol for about 18 hours. After cooling, the salts are filtered off and rinsed with acetone. After evaporation, the filtrate is taken up in water. The mixture is acidified with 1N HCl solution and then extracted 3 times with CH2Cl2. The organic phase is washed twice with brine, dried over MgSO4 and evaporated. The residue obtained (˜22 g) is then triturated in heptane, and then the mixture is allowed to separate in order to remove the heptane supernatant. The residue is again triturated in a heptane/isopropyl ether mixture to obtain a solid. After filtration, the product is rapidly dried and then ground in a mortar. The solid obtained is dissolved in heptane, stirred for about 1 hour and filtered to yield the expected product.
Name
product
Quantity
37 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(OC(=O)[N:7]([S:11]([C:14]1[CH:19]=[C:18]([Br:20])[CH:17]=[CH:16][C:15]=1[OH:21])(=[O:13])=[O:12])[CH2:8][CH2:9]Cl)(C)(C)C.C([O-])([O-])=O.[K+].[K+]>C(O)C.CCCCCCC>[Br:20][C:18]1[CH:17]=[CH:16][C:15]2[O:21][CH2:9][CH2:8][NH:7][S:11](=[O:13])(=[O:12])[C:14]=2[CH:19]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
product
|
|
Quantity
|
37 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(N(CCCl)S(=O)(=O)C1=C(C=CC(=C1)Br)O)=O
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for about 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the salts are filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted 3 times with CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed twice with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained (˜22 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is then triturated in heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate in order
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the heptane supernatant
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is again triturated in a heptane/isopropyl ether mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product is rapidly dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

